(2-(Aminomethyl)phenyl)boronic acid hydrochloride

Boronic acid acidity pH-dependent binding Isomer comparison

Researchers requiring diol sensing at physiological pH face poor binding with meta/para isomers or simple phenylboronic acids. This ortho-substituted arylboronic acid hydrochloride provides: • Substituted phenylboronic acid with ortho-aminomethyl group lowering pKa for neutral-pH operation • >100 M⁻¹ D-fructose affinity enabling glucose sensor sensitivity • Fluorescence turn-on mechanism upon carbohydrate binding-not observed in other isomers • HCl salt form for superior handling stability vs. free base Available from BenchChem in research to bulk quantities. Global shipping.

Molecular Formula C7H11BClNO2
Molecular Weight 187.43
CAS No. 850589-36-5
Cat. No. B3029987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(Aminomethyl)phenyl)boronic acid hydrochloride
CAS850589-36-5
Molecular FormulaC7H11BClNO2
Molecular Weight187.43
Structural Identifiers
SMILESB(C1=CC=CC=C1CN)(O)O.Cl
InChIInChI=1S/C7H10BNO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4,10-11H,5,9H2;1H
InChIKeyZNCKJSCNVLQMJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-(Aminomethyl)phenyl)boronic Acid Hydrochloride: Key Characteristics


(2-(Aminomethyl)phenyl)boronic acid hydrochloride (CAS 850589-36-5) is an ortho-substituted arylboronic acid derivative with the molecular formula C₇H₁₁BClNO₂ and a molecular weight of 187.43 g/mol . It belongs to the class of o-aminomethylphenylboronic acids, a group of compounds widely recognized for their enhanced affinity toward vicinal diols at neutral pH due to the electron-withdrawing effect of the ortho-aminomethyl group, which lowers the pKa of the adjacent boronic acid moiety [1][2]. The hydrochloride salt form improves handling and storage stability compared to the free base [3]. This compound is primarily utilized as a building block in Suzuki-Miyaura cross-coupling reactions and as a receptor component in carbohydrate-sensing systems [4][5].

1 Carbohydrate sensing and fluorescent probe development at neutral pH
2 Suzuki-Miyaura cross-coupling building block with ortho-aminomethyl handle
3 Hydrochloride salt form for improved handling and storage stability

The Critical Ortho-Aminomethyl Effect


In procurement and experimental design, substituting (2-(aminomethyl)phenyl)boronic acid hydrochloride with its meta- or para-isomers (e.g., 3- or 4-aminomethylphenylboronic acid) or with simple phenylboronic acid is not functionally equivalent. The ortho positioning of the aminomethyl group relative to the boronic acid creates a unique intramolecular electronic and steric environment [1]. This ortho-substitution lowers the pKa of the boronic acid, enhancing diol binding at physiological pH—a feature not observed in the meta or para isomers [2][3]. Furthermore, the ortho-aminomethyl group directly influences the kinetics of boronate ester formation and the fluorescence properties of appended sensors, making this specific isomer the only viable choice for applications demanding neutral pH sugar recognition or 'turn-on' fluorescence responses [1][4]. Using a generic analog would result in significantly lower binding affinity, altered pH response profiles, and loss of the unique photophysical properties documented below.

Meta / Para isomers Lack ortho-aminomethyl electronic effect; pKa not lowered, neutral pH diol binding may be impaired
Simple phenylboronic acid Significantly lower binding affinity for saccharides; fluorescence turn-on mechanism absent
Free base analog May differ in stability and solubility; hydrochloride salt ensures consistent handling

Quantitative Evidence for Product Selection


pKa Reduction via Ortho-Aminomethyl Substitution

The predicted pKa of 2-aminomethylphenylboronic acid (8.23) is lower than that of its 3- and 4-substituted isomers, a trend consistent with the class-level electron-withdrawing effect of the ortho-aminomethyl group . This pKa lowering is critical for enabling diol binding at neutral pH, a key differentiator for sensor applications [1].

pKa reduction
Class-level inference
8.23 ± 0.53 (predicted)
Lower pKa supports diol binding at neutral pH, differentiating from meta/para isomers
Predicted computational values; experimental verification recommended
Boronic acid acidity pH-dependent binding Isomer comparison

Enhanced Binding Affinity for D-Fructose

This compound demonstrates a binding constant (Ka) for D-fructose that exceeds 100 M⁻¹ at neutral pH, which is significantly higher than the binding affinity of simple phenylboronic acids for similar diols under the same conditions . This enhanced affinity is a direct consequence of the ortho-aminomethyl group's ability to lower the pKa of the boronic acid and facilitate ester formation [1].

Binding affinity
Cross-study comparable
Ka >100 M⁻¹ for D-fructose
Reported >10-fold higher than simple phenylboronic acid; supports sensor sensitivity
Neutral pH aqueous buffer conditions
Carbohydrate sensing Binding affinity Sensor development

Fluorescence Turn-On Capability

o-Aminomethylphenylboronic acids are unique among their positional isomers in their ability to function as 'turn-on' fluorescence sensors for saccharides [1]. This property is not observed in meta- or para-aminomethylphenylboronic acids due to the specific orbital interactions and pKa switching mechanism enabled by the ortho geometry [2][3].

Fluorescence turn-on
Class-level inference
Significant enhancement upon diol binding
Exclusive to ortho isomer; enables real-time saccharide detection
Requires appended fluorophore; meta/para isomers show no turn-on
Fluorescent probes Photo-induced electron transfer Saccharide imaging

Key Research and Industrial Applications


Continuous Glucose Monitoring in Intensive Care

Leveraging the compound's high binding affinity for D-fructose (>100 M⁻¹) and the unique fluorescence turn-on mechanism of ortho-aminomethylphenylboronic acids, this compound is a critical building block for fibre-optic glucose sensors. These sensors are designed for continuous monitoring of glucose levels in patients within intensive care units, where the ortho-isomer's ability to function at neutral pH is paramount [1].

Turn-On Probes for Glycoprotein Imaging

The exclusive fluorescence turn-on capability of ortho-aminomethylphenylboronic acid derivatives upon diol binding makes this compound essential for developing advanced imaging agents. Researchers utilize it to create modular sensory systems that can image carbohydrates and glycoproteins on live cell surfaces with high spatial and temporal resolution [1][2].

Suzuki-Miyaura Cross-Coupling to Ortho-Substituted Biaryls

As a boronic acid building block with a free amine handle, this hydrochloride salt is employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The ortho-aminomethyl group introduces steric and electronic effects that can influence the transmetalation step, enabling the synthesis of complex biaryl structures with defined substitution patterns, which are valuable in medicinal chemistry and materials science [3][4].

Application
Selection Property
Validation Focus
Carbohydrate sensing research models
Ortho-aminomethyl effect for neutral-pH diol binding
Binding affinity and fluorescence response in model systems
Glycoprotein imaging probe development
Exclusive turn-on fluorescence of ortho isomer
Real-time optical detection of carbohydrates on cell surfaces
Suzuki-Miyaura biaryl synthesis
Boronic acid coupling partner with free amine handle
Coupling efficiency and ortho-substitution electronic effects

Technical Documentation Hub

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